1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C10H11Br2NO This compound is characterized by the presence of both amino and bromomethyl groups attached to a phenyl ring, along with a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound followed by amination. One common method includes the bromination of 3-aminoacetophenone using bromine in the presence of a suitable solvent like acetic acid. The resulting intermediate is then subjected to further bromination and subsequent reaction with a brominating agent to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in electrophilic reactions. These interactions can affect enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one: Similar structure but lacks the second bromine atom.
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one: Another brominated derivative with slight structural differences.
Properties
Molecular Formula |
C10H11Br2NO |
---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[3-amino-2-(bromomethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(14)10(12)7-3-2-4-9(13)8(7)5-11/h2-4,10H,5,13H2,1H3 |
InChI Key |
PTQGFBOLFSGIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)CBr)Br |
Origin of Product |
United States |
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